2-methoxy-7,7-dimethyl-9-[4-(pentyloxy)phenyl]-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
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Overview
Description
2-methoxy-7,7-dimethyl-9-[4-(pentyloxy)phenyl]-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-7,7-dimethyl-9-[4-(pentyloxy)phenyl]-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the thioxo group:
Attachment of the pentyloxyphenyl group: This can be done through a substitution reaction, where a suitable leaving group is replaced by the pentyloxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-7,7-dimethyl-9-[4-(pentyloxy)phenyl]-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Addition: Addition reactions can be used to introduce new groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution and addition reactions. Reaction conditions typically involve the use of solvents such as dichloromethane, ethanol, or water, and may require heating or cooling to achieve the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.
Scientific Research Applications
Chemistry
In chemistry, 2-methoxy-7,7-dimethyl-9-[4-(pentyloxy)phenyl]-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets could make it useful in the treatment of various diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structure suggests that it could be used in the design of new polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 2-methoxy-7,7-dimethyl-9-[4-(pentyloxy)phenyl]-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline derivatives, as well as other thioxo-containing compounds. Examples include:
- 2-methoxy-7,7-dimethyl-9-[4-(methoxy)phenyl]-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
- 2-methoxy-7,7-dimethyl-9-[4-(ethoxy)phenyl]-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
Uniqueness
The uniqueness of 2-methoxy-7,7-dimethyl-9-[4-(pentyloxy)phenyl]-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C26H26N2O4S2 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
13-methoxy-7,7-dimethyl-4-(4-pentoxyphenyl)-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione |
InChI |
InChI=1S/C26H26N2O4S2/c1-5-6-7-12-32-16-10-8-15(9-11-16)28-25(33)20-18-13-17(31-4)14-19-21(18)27(24(30)22(19)29)26(2,3)23(20)34-28/h8-11,13-14H,5-7,12H2,1-4H3 |
InChI Key |
YPUFAQZVOYVCGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N2C(=S)C3=C(S2)C(N4C5=C3C=C(C=C5C(=O)C4=O)OC)(C)C |
Origin of Product |
United States |
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